molecular formula C25H30N4O2 B11312223 N-(2-methylbenzyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide

N-(2-methylbenzyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide

Cat. No.: B11312223
M. Wt: 418.5 g/mol
InChI Key: JGYOWLRJERCNJW-UHFFFAOYSA-N
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Description

N-(2-methylbenzyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure includes a piperidine ring, a quinoxaline moiety, and a carboxamide group, which could contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylbenzyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide likely involves multiple steps, including:

    Formation of the Piperidine Ring: This could be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Quinoxaline Moiety: This step might involve the condensation of a suitable diamine with a diketone.

    Attachment of the Propoxy Group: This could be done through an alkylation reaction using a propyl halide.

    Formation of the Carboxamide Group: This might involve the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include:

    Catalysts: Using catalysts to increase reaction efficiency.

    Solvents: Selecting appropriate solvents to enhance reaction rates and yields.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylbenzyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide may undergo various chemical reactions, including:

    Oxidation: The compound could be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions might be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halides, acids, or bases.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

N-(2-methylbenzyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide could have several scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a potential ligand for studying receptor interactions.

    Medicine: As a candidate for drug development, particularly if it exhibits biological activity.

    Industry: As a precursor for materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-methylbenzyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Receptors: The compound might interact with specific receptors, altering their activity.

    Enzyme Inhibition: It could inhibit certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound might influence signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylbenzyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-3-carboxamide
  • N-(2-methylbenzyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxamide

Uniqueness

N-(2-methylbenzyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide is unique due to the presence of the propoxy group, which could influence its chemical and biological properties differently compared to similar compounds with methoxy or ethoxy groups.

Properties

Molecular Formula

C25H30N4O2

Molecular Weight

418.5 g/mol

IUPAC Name

N-[(2-methylphenyl)methyl]-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide

InChI

InChI=1S/C25H30N4O2/c1-3-15-31-25-23(27-21-12-6-7-13-22(21)28-25)29-14-8-11-20(17-29)24(30)26-16-19-10-5-4-9-18(19)2/h4-7,9-10,12-13,20H,3,8,11,14-17H2,1-2H3,(H,26,30)

InChI Key

JGYOWLRJERCNJW-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NC2=CC=CC=C2N=C1N3CCCC(C3)C(=O)NCC4=CC=CC=C4C

Origin of Product

United States

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